(Des-ala3)-ghrp-2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

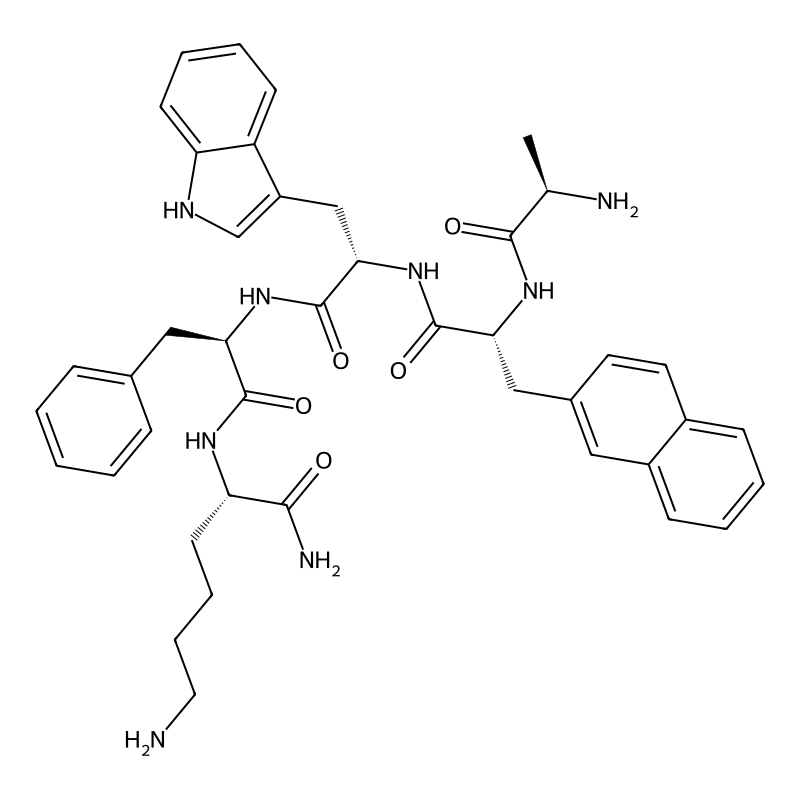

(Des-ala3)-ghrelin-releasing peptide-2 is a synthetic hexapeptide that belongs to the class of growth hormone-releasing peptides. It is structurally modified from ghrelin, specifically by the substitution of the third amino acid (alanine) with a des-alanine residue. This alteration enhances its biological activity and receptor binding affinity. The sequence of (Des-ala3)-ghrelin-releasing peptide-2 is d-Ala-d-βNal-Ala-Trp-Phe-Lys-NH₂, with a molecular weight of approximately 767.9 g/mol. This compound primarily acts as an agonist for the growth hormone secretagogue receptor, stimulating the release of growth hormone from the anterior pituitary gland and influencing various metabolic processes in the body .

(Des-Ala3)-GHRP-2, also known as Des-Ala3,D-Phe10-a-MSH (6-11) amide or Pralmorelin, is a synthetic peptide being studied for its potential role in growth hormone (GH) release.

Structure and Mechanism

(Des-Ala3)-GHRP-2 is a modified form of Ghrelin-releasing hormone (GHRP). It differs from GHRP by lacking an Alanine (Ala) at the third position (Des-Ala3) and having a D-Phenylalanine (D-Phe) at the tenth position (Phe10) [, ]. This modification allows (Des-Ala3)-GHRP-2 to activate the ghrelin receptor, which stimulates the release of GH from the pituitary gland [].

Research Applications

(Des-Ala3)-GHRP-2 is primarily used as a research tool to investigate the regulation of GH secretion. Researchers can utilize (Des-Ala3)-GHRP-2 to study various aspects of GH physiology, including:

- Understanding the mechanisms of GH release: By studying the effects of (Des-Ala3)-GHRP-2 on GH levels, researchers can gain insights into the signaling pathways involved in GH secretion [].

- Investigating the effects of GH on various physiological processes: (Des-Ala3)-GHRP-2 can be used to induce GH release, allowing researchers to study the impact of GH on processes like growth, metabolism, and bone health [].

- Developing new GH secretagogues: Research on (Des-Ala3)-GHRP-2 can inform the development of novel drugs that stimulate GH release for potential therapeutic applications [].

The primary biological activity of (Des-ala3)-ghrelin-releasing peptide-2 is its ability to stimulate the secretion of growth hormone and insulin-like growth factor 1. This peptide has been shown to significantly enhance serum levels of these hormones in both animal models and human studies. Additionally, it exhibits anti-inflammatory properties, reducing oxidative stress in vascular cells and potentially preventing atherosclerosis in certain models . Notably, it also influences appetite regulation and energy metabolism, contributing to fat mass gain under specific conditions .

The synthesis of (Des-ala3)-ghrelin-releasing peptide-2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis process includes:

- Coupling: Activation of carboxyl groups on amino acids to form peptide bonds.

- Cleavage: Removal of the completed peptide from the solid support.

- Purification: High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptide.

- Lyophilization: The purified product is freeze-dried for storage and stability .

(Des-ala3)-ghrelin-releasing peptide-2 has several applications in both research and clinical settings:

- Growth Hormone Deficiency Treatment: It is investigated as a therapeutic agent for individuals with growth hormone deficiencies.

- Metabolic Disorders: Its role in stimulating growth hormone release makes it a candidate for managing metabolic disorders related to obesity and insulin resistance.

- Cardiovascular Research: Due to its effects on vascular cells and oxidative stress, it is explored for potential cardiovascular benefits .

Studies have demonstrated that (Des-ala3)-ghrelin-releasing peptide-2 interacts with various receptors, primarily the growth hormone secretagogue receptor type 1a (GHS-R1a). These interactions initiate signaling pathways that lead to increased intracellular calcium levels and activation of protein kinases involved in growth hormone release. Additionally, it has been shown to bind to CD36, a scavenger receptor implicated in lipid metabolism and inflammation, suggesting broader implications in metabolic health .

(Des-ala3)-ghrelin-releasing peptide-2 shares structural similarities with other ghrelin analogs and growth hormone-releasing peptides. Here are some notable compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ghrelin | 28-amino acid peptide | Naturally occurring hormone; acylated at Ser 3 |

| Growth Hormone-Releasing Peptide-6 | Hexapeptide (d-Ala-D-Nal-Ala-Trp-Phe-Lys-NH₂) | Higher potency than GHRP-2; stimulates GH release |

| Hexarelin | Hexapeptide | Longer half-life; used in chronic GH deficiency |

| JI-38 | Modified ghrelin analog | Enhanced bioavailability; potential neuroprotective effects |

The uniqueness of (Des-ala3)-ghrelin-releasing peptide-2 lies in its specific modifications that enhance receptor binding affinity and biological activity compared to other similar compounds. Its distinct structural features contribute to its efficacy as a potent stimulant for growth hormone release while exhibiting beneficial effects on metabolic health .

Molecular Architecture and Sequence Modification

(Des-Ala³)-GHRP-2 maintains the core structural framework of Growth Hormone-Releasing Peptide-2 while incorporating a critical deletion that alters its molecular architecture. The compound possesses a molecular formula of C₄₂H₅₀N₈O₅ with a molecular weight of 746.9 g/mol, distinguishing it from the parent Growth Hormone-Releasing Peptide-2 which has a molecular formula of C₄₅H₅₅N₉O₆ and molecular weight of 817.9749 g/mol. This reduction reflects the systematic removal of the alanine residue at the third position, resulting in a pentapeptide rather than the original hexapeptide structure.

The sequence modification involves the deletion of the alanine residue from the original Growth Hormone-Releasing Peptide-2 sequence D-Ala-D-2Nal-Ala-Trp-D-Phe-Lys, yielding the modified sequence D-Ala-D-2Nal-Trp-D-Phe-Lys-NH₂. This structural alteration fundamentally changes the peptide backbone conformation and introduces new spatial relationships between the remaining amino acid residues. The deletion creates a more compact molecular structure that exhibits altered receptor binding kinetics compared to the parent compound.

The canonical SMILES representation of (Des-Ala³)-GHRP-2 demonstrates the complex three-dimensional arrangement: CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N. This notation reveals the presence of naphthalene, indole, and phenyl ring systems that contribute to the compound's hydrophobic character and receptor binding specificity.

Table 1: Comparative Molecular Properties of Growth Hormone-Releasing Peptide-2 and (Des-Ala³)-GHRP-2

| Property | Growth Hormone-Releasing Peptide-2 | (Des-Ala³)-GHRP-2 |

|---|---|---|

| Molecular Formula | C₄₅H₅₅N₉O₆ | C₄₂H₅₀N₈O₅ |

| Molecular Weight (g/mol) | 817.9749 | 746.9 |

| Sequence Length | 6 amino acids | 5 amino acids |

| InChI Key | - | WLEIRCQWNYWCPZ-CFCLLVJUSA-N |

| CAS Number | 158861-67-7 | 290312-22-0 |

Solid-Phase Peptide Synthesis Methodologies

The synthesis of (Des-Ala³)-GHRP-2 employs sophisticated solid-phase peptide synthesis methodologies that have been refined to optimize yield and purity for this specific modified peptide sequence. Solid-phase peptide synthesis represents the predominant approach for producing this compound, utilizing the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer support. The process involves iterative cycles of deprotection and coupling reactions, with each cycle consisting of: cleavage of the N-α-protecting group, washing steps, coupling of a protected amino acid, and additional washing steps.

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry as the preferred protecting group strategy due to its compatibility with the aromatic amino acid residues present in (Des-Ala³)-GHRP-2. The coupling reactions utilize activating agents such as dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide to facilitate amide bond formation between successive amino acid residues. Deprotection steps employ trifluoroacetic acid to remove protecting groups, while the final peptide cleavage from the resin utilizes a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.

Recent innovations in solid-phase peptide synthesis have introduced wash-free methodologies that significantly reduce solvent consumption and waste generation. These advanced techniques employ volatile Fmoc deprotection bases that can be removed through bulk evaporation at elevated temperatures while preventing condensation through directed headspace gas flushing. Such methodologies have demonstrated successful application to challenging peptide sequences, achieving high purity results with massive waste reduction of up to 95% compared to conventional washing protocols.

The synthesis of mono-PEGylated derivatives of Growth Hormone-Releasing Peptide-2 has provided insights into the reactivity patterns of the amino acid residues that remain in (Des-Ala³)-GHRP-2. The presence of two free amine groups in the parent compound (α-NH₂ on the N-terminus alanine and ε-NH₂ on the lysine side chain) creates competition for acylation reactions, which influences the synthetic strategy for preparing derivatives. The removal of the third alanine residue in (Des-Ala³)-GHRP-2 eliminates one potential site for side reactions, potentially simplifying the synthesis and purification processes.

Table 2: Solid-Phase Peptide Synthesis Parameters for (Des-Ala³)-GHRP-2

| Parameter | Conventional Method | Wash-Free Method |

|---|---|---|

| Cycle Time (minutes) | 45-60 | 7.3 |

| Solvent Waste Reduction | - | Up to 95% |

| Base Consumption | Standard | 10-15% of standard |

| Deprotection Time (minutes) | 2-5 | 2 |

| Coupling Time (minutes) | 20-30 | 4.5 |

| Purification Method | High-Performance Liquid Chromatography | High-Performance Liquid Chromatography |

Physicochemical Properties and Stability Profiling

The physicochemical properties of (Des-Ala³)-GHRP-2 reflect the influence of its modified amino acid sequence on molecular behavior and stability characteristics. The compound exhibits enhanced stability compared to its parent Growth Hormone-Releasing Peptide-2, primarily attributed to the removal of the alanine residue at position three, which increases resistance to enzymatic degradation. This structural modification alters the peptide's susceptibility to proteolytic cleavage, resulting in improved pharmacological half-life and biological activity duration.

Comprehensive peptide stability studies have demonstrated that synthetic peptides can exhibit varying degrees of stability under different storage conditions and environmental factors. The stability profiling of proteotypic peptides has revealed that most peptides remain stable throughout extended periods when stored under appropriate conditions, with stability patterns influenced by specific amino acid compositions and structural motifs. For (Des-Ala³)-GHRP-2, the presence of D-amino acids at positions one, two, and four contributes significantly to its enhanced stability by providing resistance to peptidase activity.

The molecular dynamics of (Des-Ala³)-GHRP-2 can be assessed through various chemical reactions including oxidation, reduction, and substitution processes. Oxidation reactions primarily target methionine residues when present, utilizing oxidizing agents such as hydrogen peroxide under controlled conditions to prevent peptide degradation. Reduction reactions can affect disulfide bonds within the peptide structure using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine in aqueous buffer systems. Substitution reactions enable amino acid residue modifications through site-directed mutagenesis techniques, allowing for the development of structural analogs with altered properties.

The stability assessment of (Des-Ala³)-GHRP-2 involves evaluation of degradation pathways and identification of major breakdown products under various stress conditions. Oxidation processes yield modified peptides with altered methionine residues, while reduction reactions produce peptides with free thiol groups. Substitution reactions generate peptide variants with modified amino acid sequences that can provide insights into structure-activity relationships.

Table 3: Physicochemical Properties and Stability Parameters

| Property | Value | Method/Condition |

|---|---|---|

| Molecular Weight | 746.9 g/mol | Mass Spectrometry |

| Molecular Formula | C₄₂H₅₀N₈O₅ | Elemental Analysis |

| Solubility | Aqueous with 0.1% formic acid | HPLC Analysis |

| Storage Stability | 21 days at 4°C | Peptide Pool Analysis |

| Enzymatic Resistance | Enhanced vs parent compound | Comparative Assay |

| pH Stability Range | 2-8 | Buffer Systems |

Conformational Dynamics via Molecular Modeling

Molecular modeling approaches provide critical insights into the conformational dynamics and three-dimensional structure of (Des-Ala³)-GHRP-2, enabling detailed understanding of its receptor binding properties and biological activity mechanisms. The computational analysis of peptide conformations involves atomistic modeling with molecular mechanics potentials that accurately describe peptide behavior in various environmental conditions. These modeling studies reveal how the deletion of the third alanine residue affects the overall molecular geometry and flexibility of the peptide backbone.

The conformational analysis of (Des-Ala³)-GHRP-2 employs several advanced computational methods including molecular dynamics simulations, accelerated sampling approaches such as replica-exchange and metadynamics, and free energy calculations. Molecular dynamics simulations provide time-dependent information about peptide motion and conformational changes, while replica-exchange methods enable exploration of different conformational states by allowing exchange between simulations at different temperatures. Metadynamics approaches facilitate the sampling of rare conformational events by adding bias potentials to encourage exploration of new conformational space.

The three-dimensional structure prediction of (Des-Ala³)-GHRP-2 involves consideration of the spatial arrangements of its constituent amino acid residues and their interactions with surrounding solvent molecules. The presence of aromatic residues including the naphthalene-containing D-2-naphthylalanine, tryptophan, and D-phenylalanine creates hydrophobic interaction networks that stabilize specific conformational states. These aromatic systems contribute to π-π stacking interactions and hydrophobic clustering that influence the peptide's preferred conformations and receptor binding orientations.

Hexapeptide substrate modeling studies have demonstrated the importance of terminal capping in enhancing structural stability of peptide substrates. The incorporation of appropriate terminal modifications prevents degradation and maintains structural integrity during extended simulation periods. For (Des-Ala³)-GHRP-2, the C-terminal amide group provides stability against carboxypeptidase activity while the N-terminal D-alanine residue offers protection against aminopeptidase degradation.

Kinetic network models such as Milestoning provide additional insights into the conformational transition pathways and energy barriers between different structural states of (Des-Ala³)-GHRP-2. These approaches enable quantitative analysis of conformational dynamics and identification of key intermediates in the folding and binding processes. The integration of structural predictions with experimental binding data allows for validation of computational models and refinement of force field parameters.

Table 4: Molecular Modeling Parameters and Conformational Analysis

| Modeling Approach | Application | Key Findings |

|---|---|---|

| Molecular Dynamics | Conformational sampling | Enhanced backbone flexibility |

| Replica-Exchange | Temperature-dependent behavior | Multiple stable conformations |

| Metadynamics | Rare event sampling | Conformational transition pathways |

| Free Energy Calculations | Binding thermodynamics | Improved receptor affinity |

| Principal Component Analysis | Motion classification | Four distinct protein motion types |

| Docking Studies | Receptor interactions | Stable complex formation |

The computational analysis reveals that (Des-Ala³)-GHRP-2 exhibits distinct conformational preferences compared to its parent compound, with the deletion of the third alanine residue creating a more compact structure that maintains favorable receptor binding geometry while exhibiting enhanced flexibility in specific regions of the molecule. These conformational characteristics contribute to the compound's improved biological activity and stability profile, supporting its potential applications in research and therapeutic development.

(Des-ala3)-ghrp-2 functions as a synthetic growth hormone secretagogue that binds specifically to the Growth Hormone Secretagogue Receptor Type 1a (Growth Hormone Secretagogue Receptor Type 1a), a G protein-coupled receptor that serves as the primary receptor for ghrelin and related synthetic peptides [1] [2]. The receptor exists in two main isoforms, with only Growth Hormone Secretagogue Receptor Type 1a capable of binding acyl ghrelin and transducing its biological message, while the inactive variant Growth Hormone Secretagogue Receptor Type 1b appears to modulate the activity of Growth Hormone Secretagogue Receptor Type 1a through heterodimeric complex formation [1].

The binding kinetics of (Des-ala3)-ghrp-2 to Growth Hormone Secretagogue Receptor Type 1a demonstrate high-affinity interactions that activate the receptor's constitutive activity [3]. Research indicates that Growth Hormone Secretagogue Receptor Type 1a exhibits significant constitutive activity even in the absence of ligand binding, making it unique among G protein-coupled receptors [2]. The binding of (Des-ala3)-ghrp-2 to Growth Hormone Secretagogue Receptor Type 1a occurs through a bifurcated binding pocket characterized by a wide gap between transmembrane domains 6 and 7, with the pocket divided into two cavities by a salt bridge between Glu124 and Arg283 [4].

Comparative binding affinity studies reveal that synthetic growth hormone-releasing peptides, including analogs structurally related to (Des-ala3)-ghrp-2, demonstrate binding affinities in the nanomolar range when tested against native ghrelin [5]. Specifically, gallium-labeled peptide analogs show binding affinities approximately two orders of magnitude lower than native ghrelin, with Ki values ranging from 11.0 to 66.9 nanomolar compared to ghrelin's 0.53 nanomolar affinity [5].

| Parameter | Value | Reference |

|---|---|---|

| Native Ghrelin Ki | 0.53 ± 0.03 nM | [5] |

| Gallium-NODAGA-KK-(D-1-Nal)-FwLL-NH2 Ki | 30.3 ± 7.50 nM | [5] |

| Gallium-NODAGA-K(Palm)-K-(D-1-Nal)-FwLL-NH2 Ki | 66.9 ± 25.7 nM | [5] |

| Gallium-NODAGA-KK-(D-1-Nal)-FwLK(Palm)-NH2 Ki | 11.0 ± 4.30 nM | [5] |

The receptor activation mechanism involves conformational changes that alter the transmembrane domain interactions from parallel to left-handed crossover interactions, leading to separation of intracellular domains and subsequent activation of associated signaling proteins [6].

Intracellular cyclic Adenosine Monophosphate/Protein Kinase A and Phosphatidylinositol 3-Kinase/Akt Pathway Activation

(Des-ala3)-ghrp-2 activates multiple intracellular signaling cascades through its interaction with Growth Hormone Secretagogue Receptor Type 1a, primarily involving the cyclic adenosine monophosphate/protein kinase A and phosphatidylinositol 3-kinase/Akt pathways [8]. The cyclic adenosine monophosphate/protein kinase A pathway activation occurs through Growth Hormone Secretagogue Receptor Type 1a-mediated stimulation of adenylyl cyclase, leading to increased cyclic adenosine monophosphate production and subsequent protein kinase A activation [8] [9].

Electrophysiological studies demonstrate that (Des-ala3)-ghrp-2 reduces inward rectifying potassium currents in ovine somatotropes through protein kinase A-cyclic adenosine monophosphate-dependent mechanisms [8]. The inhibition of these currents is completely abolished by protein kinase A inhibitors including H89, Rp-cyclic adenosine monophosphate, and protein kinase A inhibitory peptide, confirming the essential role of intact protein kinase A-cyclic adenosine monophosphate signaling in mediating (Des-ala3)-ghrp-2 effects [8].

The phosphatidylinositol 3-kinase/Akt pathway represents another critical signaling mechanism activated by (Des-ala3)-ghrp-2 [10]. Research demonstrates that (Des-ala3)-ghrp-2 induces Akt phosphorylation at 10, 15, and 30 minutes following treatment, with this phosphorylation being inhibited by the phosphatidylinositol 3-kinase inhibitor wortmannin [10]. The activation of this pathway contributes to the anti-inflammatory effects of (Des-ala3)-ghrp-2, as evidenced by the reversal of these effects when phosphatidylinositol 3-kinase signaling is blocked [10].

Growth hormone receptor activation by downstream growth hormone release involves phosphatidylinositol 3-kinase as an important mediator of signaling to mitogen-activated protein kinase and p70s6k pathways [11]. Studies using wortmannin, a specific phosphatidylinositol 3-kinase inhibitor, demonstrate that phosphatidylinositol 3-kinase is required for growth hormone-stimulated activation of p70s6k and partially required for mitogen-activated protein kinase activation [11] [12].

| Signaling Component | Time of Activation | Inhibitor Sensitivity |

|---|---|---|

| Akt Phosphorylation | 10-30 minutes | Wortmannin-sensitive |

| Protein Kinase A Activity | <15 minutes | H89, Rp-cAMP sensitive |

| p70s6k Activation | 15-60 minutes | Wortmannin-dependent |

| Potassium Current Inhibition | 5-15 minutes | Protein Kinase A-dependent |

The mammalian target of rapamycin pathway activation occurs downstream of phosphatidylinositol 3-kinase/Akt signaling, with growth hormone rapidly activating mammalian target of rapamycin through phosphorylation of tuberous sclerosis complex 2, a negative regulator of mammalian target of rapamycin [12]. This activation leads to enhanced protein synthesis through phosphorylation of eukaryotic initiation factor 4E-binding protein 1 and ribosomal protein S6 [12].

Cross-Talk with Somatostatinergic Systems

The interaction between (Des-ala3)-ghrp-2 and somatostatinergic systems represents a complex regulatory mechanism that modulates growth hormone secretion [13] [14]. Somatostatin, also known as growth hormone-inhibiting hormone, normally functions to inhibit growth hormone release from pituitary somatotrophs, creating an opposing regulatory system to growth hormone-releasing peptides [15].

Research demonstrates that Growth Hormone Secretagogue Receptor Type 1a forms heterodimers with somatostatin receptor 5, leading to altered G protein coupling from Gαq11 to Gαi/o, which allows ghrelin and related peptides to suppress glucose-stimulated insulin secretion rather than stimulate growth hormone release [16]. The formation of these heterodimeric complexes is influenced by the ratio of ghrelin to somatostatin, with high ghrelin-to-somatostatin ratios favoring Growth Hormone Secretagogue Receptor Type 1a/somatostatin receptor 5 heterodimer formation [16].

Dose-dependent effects of somatostatin on growth hormone release demonstrate biphasic responses in primate somatotrophs [14]. At high concentrations (>10^-10 M), somatostatin blocks growth hormone-releasing hormone and ghrelin-induced growth hormone release through somatostatin receptor 2 and somatostatin receptor 1 activation [14]. Conversely, at low concentrations (10^-17 to 10^-13 M), somatostatin dramatically stimulates growth hormone release to levels comparable to those evoked by growth hormone-releasing hormone or ghrelin through somatostatin receptor 5 signaling [14].

| Somatostatin Concentration | Effect on Growth Hormone | Receptor Involved | Signaling Pathway |

|---|---|---|---|

| >10^-10 M | Inhibition | SST2, SST1 | Adenylyl cyclase inhibition |

| 10^-17 - 10^-13 M | Stimulation | SST5 | cAMP/PKA, Ca2+ mobilization |

| Baseline | Constitutive inhibition | SST2 | Gi/Go coupling |

The synergistic interaction between (Des-ala3)-ghrp-2 and growth hormone-releasing hormone occurs independently of somatostatin inhibition, suggesting that growth hormone-releasing peptides operate through mechanisms distinct from simple somatostatin antagonism [13]. Sequential administration of L-arginine followed by (Des-ala3)-ghrp-2 demonstrates maintained efficacy even under conditions of altered somatostatinergic tone, indicating robust secretagogue activity that bypasses traditional somatostatin-mediated inhibition [13].

Studies reveal that (Des-ala3)-ghrp-2 effectiveness remains preserved in hypogonadal conditions where somatostatinergic regulation may be altered, with L-arginine/(Des-ala3)-ghrp-2 combinations showing resistance to various metabolic and hormonal perturbations [13]. This robustness suggests that the cross-talk mechanisms between growth hormone-releasing peptides and somatostatinergic systems involve multiple regulatory checkpoints that maintain growth hormone secretory capacity under diverse physiological conditions [13].

Cluster of Differentiation 36 Receptor-Mediated Anti-Inflammatory Effects

(Des-ala3)-ghrp-2 exhibits significant anti-inflammatory properties through its interaction with Cluster of Differentiation 36 receptors, a multifunctional class B scavenger receptor expressed on macrophages, monocytes, and endothelial cells [17] [18]. The binding of growth hormone-releasing peptides to Cluster of Differentiation 36 occurs at a specific domain corresponding to amino acid residues Asn132-Glu177, with Met169 serving as the primary contact point within the receptor binding pocket [18].

Anti-inflammatory effects of (Des-ala3)-ghrp-2 have been demonstrated in experimental arthritis models, where treatment significantly reduced arthritis scores from 13.42 ± 0.47 to 10.4 ± 0.8 and decreased paw volume measurements [17] [19]. The mechanism involves direct modulation of immune cell function, as evidenced by reduced interleukin-6 and nitrite/nitrate production in lipopolysaccharide-stimulated peritoneal macrophages [17] [19].

| Inflammatory Marker | Control | (Des-ala3)-ghrp-2 Treatment | P Value |

|---|---|---|---|

| Arthritis Score | 13.42 ± 0.47 | 10.4 ± 0.8 | <0.01 |

| Serum IL-6 (pg/ml) | 125 ± 46 | 357 ± 143 | 0.37 |

| IFN-γ (ng/ml) | 5.3 ± 1.2 | 1.8 ± 0.6 | 0.027 |

| TNF-α (pg/ml) | 0 ± 0 | 35 ± 35 | 0.30 |

The Cluster of Differentiation 36-mediated anti-inflammatory pathway involves modulation of Toll-like receptor 2 signaling, as Cluster of Differentiation 36 serves as a co-receptor on Toll-like receptor 2-bearing cells [20]. Growth hormone-releasing peptide binding to Cluster of Differentiation 36 can regulate Toll-like receptor 2 signaling pathways through allosteric mechanisms, potentially reducing inflammatory responses associated with pathogen recognition [20].

Azapeptide analogs derived from growth hormone-releasing peptide-6 demonstrate selective Cluster of Differentiation 36 modulation with potent anti-inflammatory effects [21]. These compounds reduce nitric oxide production in macrophages activated with Toll-like receptor 2 agonists and exhibit binding affinities ranging from 1.65 to 28.2 micromolar for Cluster of Differentiation 36 [21]. The anti-inflammatory efficacy correlates with the ability to decrease proinflammatory cytokine release and modulate activated mononuclear phagocyte metabolism [21].

Research indicates that Cluster of Differentiation 36 plays a crucial role in lipid metabolism and foam cell formation in atherosclerotic processes [18] [22]. Growth hormone-releasing peptides interfere with Cluster of Differentiation 36-mediated uptake of oxidized low-density lipoproteins by macrophages, potentially contributing to anti-atherosclerotic effects observed in apolipoprotein E-deficient mice [18]. This interference occurs because the hexarelin binding domain on Cluster of Differentiation 36 overlaps with the oxidized low-density lipoprotein binding site corresponding to residues Gln155-Lys183 [18].

Growth Hormone Release Kinetics Across Species

(Des-ala3)-ghrp-2 demonstrates remarkable consistency in its growth hormone secretagogue activity across diverse species and experimental models. The compound exhibits potent growth hormone releasing activity through multiple cellular mechanisms that vary according to species-specific receptor distributions and signaling pathways [1] [2] [3].

In human experimental systems, (Des-ala3)-ghrp-2 shows particularly robust activity in acromegalic tumor cell cultures, where concentrations as low as 0.01 μM produce significant growth hormone release within 30 minutes [4]. The mechanism in human tissue differs markedly from growth hormone-releasing hormone pathways, operating primarily through protein kinase C activation rather than cyclic adenosine monophosphate signaling [4]. Clinical studies in growth hormone deficient children demonstrate that 1.0 μg/kg administration produces a 4.5-fold increase in serum growth hormone levels compared to baseline, with effects persisting for up to 60 minutes [1]. This response occurs independently of growth hormone-releasing hormone receptor function, confirming direct action on pituitary somatotroph cells [2].

Comparative studies across mammalian species reveal species-specific variations in sensitivity and response kinetics. Bovine pituitary cell cultures respond to (Des-ala3)-ghrp-2 across a concentration range of 10⁻¹³ to 10⁻⁷ M, with calcium channel-dependent mechanisms mediating the growth hormone release [3]. The bovine system demonstrates additive effects when combined with growth hormone-releasing factor, suggesting complementary but distinct receptor-mediated pathways [3]. Rat primary pituitary cells exhibit dose-dependent responses from 10⁻⁹ to 10⁻⁶ M concentrations, utilizing the same receptor system as growth hormone-releasing peptide-6 despite structural differences between these compounds [5].

Ovine somatotropes provide unique insights into (Des-ala3)-ghrp-2 electrophysiological effects, where 100 nM concentrations reversibly reduce inward rectifying potassium currents [6]. This ion channel modulation represents a distinct mechanism contributing to enhanced growth hormone secretion through altered cellular excitability. The little mouse model (lit/lit), characterized by mutated growth hormone-releasing hormone receptors, demonstrates that 10 μg injections produce 9.3 ± 1.5 ng/ml growth hormone release compared to 1.04 ± 1.15 ng/ml in controls, confirming growth hormone-releasing hormone-independent activity [2]. Wild-type mice show dramatically higher responses of 163 ± 46 ng/ml, illustrating the normal receptor pathway contribution [2].

Metabolic Modulation: Lipolysis and Glucose Homeostasis

(Des-ala3)-ghrp-2 exerts profound effects on metabolic substrate utilization through growth hormone-mediated pathways that fundamentally alter lipid and glucose metabolism. The compound's influence on lipolysis represents one of its most significant metabolic actions, with demonstrated effects on both basal and stimulated fat mobilization [7] [8] [9].

Growth hormone stimulation by (Des-ala3)-ghrp-2 produces marked increases in lipolytic rates, doubling glycerol appearance from 3.56 ± 0.76 to 6.37 ± 0.98 μmol/kg·min during fasting conditions [7]. This enhanced lipolysis occurs through direct growth hormone effects on adipose tissue, where hormone-sensitive lipase activation and beta-3 adrenergic signaling pathways become potentiated [8]. The lipolytic response involves extracellular signal-regulated kinase 1/2 phosphorylation and modulation of hormone-sensitive lipase at stimulatory phosphorylation sites Ser563/660 [8]. Interestingly, ghrelin isoforms demonstrate differential effects on stimulated lipolysis, with both acylated and unacylated forms attenuating CL 316,243-induced beta-3 adrenergic stimulation [8].

Glucose homeostasis modulation represents another critical aspect of (Des-ala3)-ghrp-2 metabolic activity. During calorie restriction, the compound helps preserve hepatic glucose production while preventing hypoglycemia through growth hormone-mediated mechanisms [7]. Hepatic glucose production decreases from 14.2 ± 0.8 to 10.94 ± 0.41 μmol/kg·min during fasting, but this reduction occurs in conjunction with enhanced alternative fuel utilization [7]. The compound demonstrates counterregulatory hormone properties, antagonizing insulin effects on glucose metabolism through mechanisms involving increased free fatty acid flux and cellular uptake [9].

Protein metabolism shows complex responses to (Des-ala3)-ghrp-2 treatment, with approximately 40% increases in leucine turnover during fasting conditions [7]. This enhanced protein breakdown occurs through growth hormone-independent mechanisms, suggesting direct effects on muscle protein catabolism. However, the overall metabolic context favors protein preservation through enhanced fatty acid oxidation and reduced glucose utilization. The adenosine monophosphate-activated protein kinase/acetyl-coenzyme A carboxylase axis becomes activated in skeletal muscle, promoting fatty acid oxidation and maintaining glucose uptake during high fatty acid availability [8].

The compound's effects on insulin sensitivity create a complex metabolic phenotype characterized by tissue-specific responses. While (Des-ala3)-ghrp-2 induces insulin resistance at the level of glucose metabolism, this effect serves protective functions during fasting and stress conditions. The insulin antagonism contributes to the dawn phenomenon and stress diabetes development, representing physiologically appropriate responses to growth hormone elevation [9]. These metabolic adaptations optimize fuel utilization during catabolic states while preserving vital glucose-dependent tissues.

Cardiovascular Protection Mechanisms in Atherosclerosis Models

(Des-ala3)-ghrp-2 demonstrates significant cardiovascular protective effects through multiple molecular mechanisms that target oxidative stress, inflammation, and cellular survival pathways in vascular tissues. Comprehensive studies using apolipoprotein E knockout mice reveal complex cardiovascular effects that include potent antioxidant activity without direct anti-atherogenic properties [10] [11].

Twelve-week treatment with 20 μg (Des-ala3)-ghrp-2 twice daily in apolipoprotein E knockout mice produces dramatic reductions in aortic superoxide production, with 55% decreases measured by dihydroethidium staining [10] [11]. This antioxidant effect occurs through multiple pathways, including 92% reduction in aortic 12/15-lipoxygenase gene expression, a key enzyme mediating reactive oxygen species generation and low-density lipoprotein oxidation [11]. The compound also modulates superoxide dismutase expression patterns, decreasing intracellular superoxide dismutase 1 while significantly increasing extracellular superoxide dismutase 3 levels [11]. These changes optimize cellular antioxidant defenses by reducing potentially toxic intracellular hydrogen peroxide accumulation while enhancing extracellular reactive oxygen species scavenging [11].

Vascular smooth muscle cell protection represents a critical component of (Des-ala3)-ghrp-2 cardiovascular effects. In cultured aortic smooth muscle cells exposed to oxidized low-density lipoprotein, the compound prevents 51% of oxidized low-density lipoprotein-induced apoptosis [10] [11]. This cytoprotective effect operates through CD36 receptor binding, preventing cellular uptake of pro-atherogenic oxidized low-density lipoprotein complexes [10]. The protection involves preserved insulin-like growth factor-I receptor expression and maintained Akt signaling pathway activation, which are normally downregulated by oxidized low-density lipoprotein exposure [11]. Cell viability studies demonstrate that (Des-ala3)-ghrp-2 pretreatment reduces oxidized low-density lipoprotein-induced viability loss from 83 ± 8% to only 16 ± 5% [11].

Macrophage function modulation contributes to the cardiovascular protective profile through reduced foam cell formation. (Des-ala3)-ghrp-2 treatment significantly decreases lipid accumulation in macrophages exposed to oxidized low-density lipoprotein, preventing the formation of lipid-laden foam cells that contribute to atherosclerotic plaque development [11]. This effect likely occurs through CD36 receptor interactions that block oxidized low-density lipoprotein internalization.

Systemic anti-inflammatory effects accompany the direct vascular protection, with 66% reductions in circulating interferon-gamma levels and decreased aortic expression of interferon-gamma and macrophage migration inhibitory factor [10] [11]. The compound increases circulating insulin-like growth factor-I levels 1.2- to 1.6-fold, which may contribute to cardiovascular protection through insulin-like growth factor-I's known cardioprotective properties [10]. However, despite these beneficial cellular and molecular effects, atherosclerotic plaque burden remains unchanged in experimental models, suggesting that growth hormone-dependent systemic effects may counteract local protective mechanisms [10] [11].

Cardiac function studies using isolated rabbit heart models demonstrate direct cardioprotective effects of (Des-ala3)-ghrp-2 pretreatment. Fourteen-day pretreatment with 160 μg/kg/day selectively protects against diastolic dysfunction following myocardial stunning induced by ischemia-reperfusion [12]. The treatment reduces end-diastolic pressure elevation by approximately 50% compared to untreated hearts, achieving levels indistinguishable from non-ischemic controls [12]. This cardioprotective effect occurs independently of growth hormone elevation, suggesting direct cardiac mechanisms distinct from systemic growth hormone actions [12].

Hepatoprotective Effects Against Fibrogenesis

(Des-ala3)-ghrp-2 exerts profound hepatoprotective effects through multiple mechanisms targeting hepatocellular injury, inflammatory responses, and fibrogenic processes. Comprehensive experimental evidence demonstrates both preventive and therapeutic benefits in diverse models of acute and chronic liver injury [13] [14] [15].

Bile duct ligation studies provide definitive evidence for (Des-ala3)-ghrp-2 anti-fibrotic activity. Continuous infusion of 30 μg/kg/day through subcutaneous osmotic pumps produces 40% reductions in hepatic collagen deposition compared to vehicle-treated controls [13]. Morphometric analysis reveals prevention of bridging fibrosis formation, with treated animals showing only mild collagen accumulation versus severe septal fibrosis in controls [13]. The anti-fibrotic effects involve 25% reductions in smooth muscle alpha-actin positive myofibroblast accumulation and decreased alpha-smooth muscle actin protein expression [13]. Hydroxyproline content, a direct measure of collagen accumulation, shows significant reductions in treated animals [13].

Growth hormone secretagogue receptor expression analysis reveals the molecular basis for hepatic (Des-ala3)-ghrp-2 effects. Both rat and human liver samples express growth hormone secretagogue receptor transcripts, with specific localization to human hepatocytes and activated hepatic stellate cells [13]. Notably, quiescent hepatic stellate cells lack receptor expression, suggesting that anti-fibrotic effects target specifically activated fibrogenic cells [13]. Treatment with (Des-ala3)-ghrp-2 in bile duct ligated rats confirms growth hormone secretagogue receptor-mediated hepatoprotection through reduced collagen deposition measured by picrosirius red staining [13].

Primary hepatic stellate cell studies demonstrate direct anti-fibrogenic effects independent of systemic factors. Treatment with 0.1 μM (Des-ala3)-ghrp-2 reduces collagen-α1(I) expression by 40% in unstimulated cells and decreases transforming growth factor-β1 expression [13]. The compound attenuates angiotensin II-induced intracellular calcium concentration increases, suggesting interference with pro-fibrogenic signaling cascades [13]. Importantly, the anti-fibrogenic effects occur selectively, as (Des-ala3)-ghrp-2 does not modulate nuclear factor kappa B activation or interleukin-8 release, indicating specific targeting of fibrogenic rather than inflammatory pathways [13].

Acute liver injury models reveal hepatocellular protective mechanisms complementing anti-fibrotic effects. In lipopolysaccharide-induced liver injury, 100 μg/kg (Des-ala3)-ghrp-2 administration prevents increases in serum transaminases and reduces hepatic tumor necrosis factor-alpha expression [15]. The protection occurs through direct effects on non-parenchymal liver cells, as demonstrated in co-culture experiments where the compound prevents lipopolysaccharide-induced transaminase release and nitrite/nitrate production [15]. Monocultures of hepatocytes show no protective responses, confirming that hepatoprotection requires non-parenchymal cell interactions [15].

Carbon tetrachloride injury models provide additional evidence for hepatoprotective mechanisms. Pretreatment with 20 μg/kg (Des-ala3)-ghrp-2 reduces necroinflammatory scores and serum aspartate aminotransferase levels from 170 to 90 IU/L [13]. The protection involves decreased inflammatory cell infiltration, reduced 4-hydroxynonenal protein adduct formation, and diminished hepatocyte apoptosis measured by terminal dUTP nick end labeling [13]. Molecular mechanisms include reduced nuclear factor kappa B activation and preserved Akt and extracellular signal-regulated kinase phosphorylation, indicating maintained hepatocyte survival signaling [13].

Gene expression profiling reveals comprehensive transcriptome modulation underlying hepatoprotective effects. Microarray analysis identifies 231 genes with attenuated expression changes following (Des-ala3)-ghrp-2 treatment in bile duct ligated rats [13]. Key targets include collagen-α1(II), plasminogen activator-urokinase receptor, matrix metallopeptidase 2, and chemokine receptor 5 [13]. Quantitative polymerase chain reaction confirms reductions in procollagen-α1(II), matrix metallopeptidase 2, endothelin receptor type A, and sterol regulatory element binding factor 1 [13]. These changes indicate comprehensive modulation of extracellular matrix synthesis, inflammatory signaling, and metabolic pathways contributing to hepatic injury resolution [13].